molecular formula C17H15ClFNO3S B2440178 4-({[1-(2-Chlorophenyl)cyclopropyl]methyl}carbamoyl)benzene-1-sulfonyl fluoride CAS No. 2249596-80-1

4-({[1-(2-Chlorophenyl)cyclopropyl]methyl}carbamoyl)benzene-1-sulfonyl fluoride

Cat. No.: B2440178
CAS No.: 2249596-80-1
M. Wt: 367.82
InChI Key: LJPOIKQWZAWHRZ-UHFFFAOYSA-N
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Description

4-({[1-(2-Chlorophenyl)cyclopropyl]methyl}carbamoyl)benzene-1-sulfonyl fluoride is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(2-Chlorophenyl)cyclopropyl]methyl}carbamoyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the cyclopropyl intermediate. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(2-Chlorophenyl)cyclopropyl]methyl}carbamoyl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({[1-(2-Chlorophenyl)cyclopropyl]methyl}carbamoyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-({[1-(2-Chlorophenyl)cyclopropyl]methyl}carbamoyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[1-(2-Chlorophenyl)cyclopropyl]methyl}carbamoyl)benzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[1-(2-chlorophenyl)cyclopropyl]methylcarbamoyl]benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3S/c18-15-4-2-1-3-14(15)17(9-10-17)11-20-16(21)12-5-7-13(8-6-12)24(19,22)23/h1-8H,9-11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPOIKQWZAWHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)F)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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